Cas no 83025-11-0 (3,4,6-Tri-O-acetyl-2-azido-2-deoxy-b-D-galactopyranosyl trichloroacetimidate)

3,4,6-Tri-O-acetyl-2-azido-2-deoxy-β-D-galactopyranosyl trichloroacetimidate is a highly reactive glycosyl donor widely used in carbohydrate chemistry for the stereoselective synthesis of glycosidic bonds. The trichloroacetimidate group enhances its reactivity under mild acidic conditions, facilitating efficient glycosylation reactions. The acetyl protecting groups ensure stability while allowing selective deprotection when required. The azido functionality at the C-2 position serves as a versatile precursor for further modifications, such as reduction to an amine for additional derivatization. This compound is particularly valuable in the synthesis of oligosaccharides, glycoconjugates, and other complex carbohydrate structures, offering high yields and excellent anomeric selectivity. Its reliability and versatility make it a preferred choice in glycochemical research.
3,4,6-Tri-O-acetyl-2-azido-2-deoxy-b-D-galactopyranosyl trichloroacetimidate structure
83025-11-0 structure
Product name:3,4,6-Tri-O-acetyl-2-azido-2-deoxy-b-D-galactopyranosyl trichloroacetimidate
CAS No:83025-11-0
MF:C14H17Cl3N4O8
MW:475.6657807827
MDL:MFCD08274530
CID:4659728

3,4,6-Tri-O-acetyl-2-azido-2-deoxy-b-D-galactopyranosyl trichloroacetimidate Chemical and Physical Properties

Names and Identifiers

    • (2R,3R,4R,5R,6S)-2-(acetoxymethyl)-5-azido-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate(WXC08710)
    • (2R,3R,4R,5R,6S)-2-(acetoxymethyl)-5-azido-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4-diyl diacetate
    • b-D-Galactopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate1-(2,2,2-trichloroethanimidate)
    • 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-b-D-galactopyranosyl trichloroacetimidate
    • MDL: MFCD08274530
    • Inchi: 1S/C14H17Cl3N4O8/c1-5(22)25-4-8-10(26-6(2)23)11(27-7(3)24)9(20-21-19)12(28-8)29-13(18)14(15,16)17/h8-12,18H,4H2,1-3H3/t8-,9-,10+,11-,12+/m1/s1
    • InChI Key: NXSDPOSAOAWHFZ-ZIQFBCGOSA-N
    • SMILES: O([C@@H]1[C@H]([C@H](OC(=N)C(Cl)(Cl)Cl)O[C@H](COC(=O)C)[C@@H]1OC(=O)C)N=[N+]=[N-])C(=O)C

3,4,6-Tri-O-acetyl-2-azido-2-deoxy-b-D-galactopyranosyl trichloroacetimidate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1281734-2g
O-(2-Azido-2-deoxy-3,4,6-tri-o-acetyl-beta-d-galactopyranosyl)-trichloroacetimidate
83025-11-0 98%
2g
¥18868.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1281734-5g
O-(2-Azido-2-deoxy-3,4,6-tri-o-acetyl-beta-d-galactopyranosyl)-trichloroacetimidate
83025-11-0 98%
5g
¥32814.00 2024-07-28
TRC
T207095-500mg
3,4,6-Tri-O-acetyl-2-azido-2-deoxy-b-D-galactopyranosyl trichloroacetimidate
83025-11-0
500mg
$ 545.00 2022-06-03
A2B Chem LLC
AI56811-2g
O-(2-Azido-2-deoxy-3,4,6-tri-o-acetyl-beta-d-galactopyranosyl)-trichloroacetimidate
83025-11-0
2g
$627.00 2024-04-19
eNovation Chemicals LLC
D582230-5g
O-(2-Azido-2-deoxy-3,4,6-tri-o-acetyl-beta-d-galactopyranosyl)-trichloroacetimidate
83025-11-0 97%
5g
$2850 2025-02-22
TRC
T207095-2000mg
3,4,6-Tri-O-acetyl-2-azido-2-deoxy-b-D-galactopyranosyl trichloroacetimidate
83025-11-0
2g
$ 1445.00 2022-06-03
TRC
T207095-1000mg
3,4,6-Tri-O-acetyl-2-azido-2-deoxy-b-D-galactopyranosyl trichloroacetimidate
83025-11-0
1g
$ 905.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1281734-250mg
O-(2-Azido-2-deoxy-3,4,6-tri-o-acetyl-beta-d-galactopyranosyl)-trichloroacetimidate
83025-11-0 98%
250mg
¥4440.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1281734-1g
O-(2-Azido-2-deoxy-3,4,6-tri-o-acetyl-beta-d-galactopyranosyl)-trichloroacetimidate
83025-11-0 98%
1g
¥12027.00 2024-07-28
A2B Chem LLC
AI56811-500mg
O-(2-Azido-2-deoxy-3,4,6-tri-o-acetyl-beta-d-galactopyranosyl)-trichloroacetimidate
83025-11-0
500mg
$227.00 2024-04-19

Additional information on 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-b-D-galactopyranosyl trichloroacetimidate

Introduction to 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-b-D-galactopyranosyl trichloroacetimidate (CAS No. 83025-11-0)

The compound 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-b-D-galactopyranosyl trichloroacetimidate (CAS No. 83025-11-0) is a highly specialized glycosyl donor widely utilized in the field of synthetic organic chemistry and glycoscience. Its unique structure, featuring a trichloroacetimidate moiety attached to a 3,4,6-tri-O-acetyl-2-azido-b-D-galactopyranosyl backbone, makes it an invaluable reagent for constructing complex glycosidic linkages in pharmaceutical and biomolecular research.

This compound has garnered significant attention due to its role in the synthesis of glycoproteins, glycopeptides, and other carbohydrate-based therapeutics. The azido group at the anomeric position provides a versatile handle for further functionalization via azide-click chemistry, enabling the rapid construction of conjugates and probes for biological studies. Additionally, the tri-O-acetyl protecting groups enhance stability during storage and manipulation while allowing selective deprotection under mild acidic or enzymatic conditions.

In recent years, advancements in carbohydrate chemistry have highlighted the importance of such glycosyl donors in drug development. For instance, studies have demonstrated that 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-b-D-galactopyranosyl trichloroacetimidate can be employed to generate novel glycosidic bonds in potential antiviral and anticancer agents. The ability to precisely control glycosylation patterns is crucial for optimizing bioactivity and pharmacokinetic properties of these molecules.

The trichloroacetimidate moiety is particularly noteworthy for its efficiency in forming glycosidic bonds under mild conditions. This reactivity has been leveraged in the synthesis of complex oligosaccharides that mimic natural carbohydrate epitopes found on cell surfaces. Such mimics are increasingly used as immunogens or as tools to study carbohydrate-protein interactions, which are central to processes like cell adhesion and pathogen recognition.

Recent research has also explored the applications of this compound in developing carbohydrate-based vaccines. By incorporating specific glycosylation patterns derived from pathogens or tumor-associated antigens, researchers aim to elicit targeted immune responses. The 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-b-D-galactopyranosyl trichloroacetimidate serves as a key building block in these endeavors, facilitating the rapid assembly of vaccine candidates with tailored glycans.

The versatility of this compound extends to its utility in studying carbohydrate metabolism and enzyme mechanisms. For example, radiolabeled derivatives can be used to trace metabolic pathways or to identify active sites of glycosyltransferases. Such insights are critical for understanding diseases associated with aberrant carbohydrate processing, such as lysosomal storage disorders and cancer.

From a synthetic chemistry perspective, the 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-b-D-galactopyranosyl trichloroacetimidate offers a practical solution for constructing azido-functionalized glycosides without relying on more hazardous reagents. This aligns with the growing emphasis on green chemistry principles in pharmaceutical synthesis, where safety and environmental impact are prioritized alongside efficiency.

The chemical properties of this compound make it particularly suitable for applications involving click chemistry and photoredox catalysis. The azido group can undergo cycloaddition reactions with alkynes or cyclooctynes under transition metal catalysis (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition), while photoredox systems enable selective functionalization at ambient temperatures. These methodologies are increasingly employed in medicinal chemistry to access novel molecular architectures rapidly.

In conclusion,3,4,6-Tri-O-acetyl-2-azido-2-deoxy-b-D-galactopyranosyl trichloroacetimidate (CAS No. 83025-11-0) represents a cornerstone reagent in modern carbohydrate chemistry. Its combination of stability under standard conditions with versatile functionalization capabilities positions it as an indispensable tool for academic researchers and industrial scientists alike. As our understanding of carbohydrates continues to evolve—particularly their roles in health and disease—the demand for high-quality glycosyl donors like this one is expected to grow exponentially.

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